molecular formula C16H24ClN3O2S B2529545 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215482-57-7

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2529545
CAS No.: 1215482-57-7
M. Wt: 357.9
InChI Key: INKHHTVEBTUXAM-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzo[d]thiazol-2-yl core substituted with an ethoxy group at the 4-position. The compound includes a dimethylaminopropyl chain linked to the acetamide nitrogen, forming a hydrochloride salt. Benzo[d]thiazole derivatives are known for diverse applications, including antimicrobial, antitumor, and central nervous system modulation .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S.ClH/c1-5-21-13-8-6-9-14-15(13)17-16(22-14)19(12(2)20)11-7-10-18(3)4;/h6,8-9H,5,7,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKHHTVEBTUXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H30ClN3O4S2
  • Molecular Weight : 512.1 g/mol
  • CAS Number : 1216645-75-8

The structure features a dimethylamino propyl chain attached to a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy group may enhance its solubility and bioavailability.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through both extrinsic and intrinsic pathways. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Effects : Similar compounds have exhibited antimicrobial properties, targeting bacterial strains and potentially serving as candidates for antibiotic development. The structural features of benzothiazole derivatives contribute to their interaction with microbial membranes or enzymes critical for bacterial survival.
  • Neuroprotective Properties : Research has highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuroinflammation, a hallmark of neurodegenerative diseases. These compounds may modulate inflammatory pathways and protect neuronal cells from damage .

Antitumor Activity

A study investigated the antitumor effects of various benzothiazole derivatives, including those structurally related to this compound. The findings indicated that these compounds significantly reduced cell viability in 2D cultures compared to 3D models, suggesting a strong potential for in vivo efficacy .

CompoundCell Line TestedIC50 (μM)Notes
Compound AHCC8276.26 ± 0.33High activity
Compound BNCI-H3586.48 ± 0.11Effective in both assays

Antimicrobial Activity

Another study focused on the antimicrobial properties of benzothiazole derivatives, reporting significant inhibition of bacterial growth at low concentrations. This suggests that this compound could be developed into a novel antimicrobial agent.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C23H30ClN3O4S2
  • Molecular Weight: 512.1 g/mol
  • CAS Number: 1216645-75-8

The structure features a dimethylamino propyl chain, an ethoxy-substituted benzothiazole moiety, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown promising results against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

A study evaluated the in vitro antimicrobial activity of synthesized thiazole derivatives, revealing that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The results suggested that the structural features of these compounds play a crucial role in their efficacy against pathogens .

Anticancer Potential

The compound's structural characteristics also position it as a potential anticancer agent. Research has focused on its ability to inhibit cancer cell proliferation, particularly in breast cancer models.

Case Study: Anticancer Activity

In a study involving the evaluation of thiazole derivatives against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, specific compounds exhibited significant cytotoxic effects. The study utilized the Sulforhodamine B assay to measure cell viability, indicating that modifications to the benzothiazole structure could enhance anticancer activity .

Mechanistic Insights

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. These studies suggest that the compound may interact effectively with receptors involved in microbial resistance and cancer cell survival pathways.

Conclusion and Future Directions

The applications of this compound in antimicrobial and anticancer research highlight its potential as a lead compound for drug development. Continued exploration through synthetic modifications and biological evaluations will be essential for advancing its therapeutic applications.

Future research should focus on:

  • Detailed pharmacokinetic studies.
  • In vivo efficacy assessments.
  • Exploration of combination therapies to enhance treatment outcomes against resistant strains and cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Benzothiazole Substituents

Key Compounds:
Compound Name Substituents on Benzothiazole Molecular Formula Molecular Weight Notable Features References
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide HCl 4-methoxy C21H23ClN4O2S2 463.0 Carboxamide backbone; dual benzothiazole rings
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide HCl 6-chloro; 1,3-dioxoisoindolinyl C22H22Cl2N4O3S 493.4 Chloro substitution; isoindolinyl moiety
N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide HCl 4-methyl; 1,3-dioxoisoindolinyl C23H25ClN4O3S 473.0 Methyl substitution; enhanced lipophilicity

Analysis :

  • Substituent Effects : The 4-ethoxy group in the target compound likely enhances solubility compared to 4-methyl or 6-chloro analogues due to its polar ether linkage. However, chloro and methyl groups may improve membrane permeability .

Acetamide Derivatives with Alternative Heterocyclic Cores

Key Compounds:
Compound Name Core Structure Molecular Formula Molecular Weight Notable Features References
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole C11H8Cl2N2OS 303.16 Dichlorophenyl group; antimicrobial activity
N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide HCl Benzo[d]thiazole; imidazole Not provided Not provided Fluorophenyl group; imidazole side chain

Analysis :

  • Core Modifications : Replacing benzo[d]thiazole with simpler thiazole (as in ) reduces molecular complexity but may diminish target specificity.
  • Side Chain Variations: The imidazolylpropyl side chain in could enhance interactions with enzymatic active sites compared to dimethylaminopropyl chains.

Hydrochloride Salts and Carboxamide Analogues

Key Compounds:
Compound Name Structure Type Molecular Formula Molecular Weight Notable Features References
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) Quinoline carboxamide C15H20ClN3O2 309.79 Hydroxyquinoline core; CNS modulation potential
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline carboxamide C19H26N4O3 358.43 Morpholinomethyl group; enhanced solubility

Analysis :

  • Solubility and Bioavailability : The hydrochloride salt form (common in ) improves aqueous solubility, critical for drug delivery.

Q & A

Q. Critical Conditions :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Piperidine or triethylamine accelerates amide coupling .
  • Temperature control : Maintaining 60–80°C during alkylation minimizes side reactions.

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